(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a benzo[d]thiazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Synthesis of the Benzo[d]thiazole Moiety: This step involves the condensation of a 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization.
Coupling of the Two Fragments: The final step involves the coupling of the pyrrolidinone and benzo[d]thiazole fragments through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide: Lacks the fluorine atoms, which could affect its reactivity and biological activity.
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure but with different substitution patterns, which could influence its properties.
Uniqueness
The presence of both the pyrrolidinone ring and the difluorobenzo[d]thiazole moiety in (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide makes it unique. The fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3S/c1-2-19-14-9(17)5-8(16)6-10(14)24-15(19)18-11(21)7-20-12(22)3-4-13(20)23/h5-6H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZYTDMCTITEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)CN3C(=O)CCC3=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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